
Amidinourea sulfate
Overview
Description
Amidinourea sulfate, also known as dicyandiamidine sulfate, is a chemical compound with the molecular formula C₂H₆N₄O·H₂SO₄. It is a white crystalline powder that is soluble in water. This compound is commonly used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Amidinourea sulfate can be synthesized through the reaction of guanylurea with sulfuric acid. The reaction typically involves dissolving guanylurea in water and then adding sulfuric acid to the solution. The mixture is then heated to facilitate the reaction, resulting in the formation of guanylurea sulfate. The reaction conditions, such as temperature and concentration of reactants, can be optimized to achieve high yields.
Industrial Production Methods
In industrial settings, guanylurea sulfate is produced on a larger scale using similar methods. The process involves the controlled addition of sulfuric acid to a solution of guanylurea, followed by heating and crystallization. The resulting product is then purified through filtration and drying to obtain high-purity guanylurea sulfate.
Chemical Reactions Analysis
Types of Reactions
Amidinourea sulfate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different nitrogen-containing compounds.
Reduction: It can be reduced under specific conditions to yield other derivatives.
Substitution: this compound can participate in substitution reactions where one or more of its functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various reagents, including halogens and alkylating agents, can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of nitrogen oxides, while reduction can yield amines or other nitrogen-containing compounds.
Scientific Research Applications
Antiviral Applications
Recent studies have highlighted the potential of amidinourea derivatives as antiviral agents, specifically against herpes simplex viruses (HSV). A series of compounds designed as analogues to the antiviral drug moroxydine were synthesized and evaluated for their efficacy against HSV-1 and HSV-2.
Case Study: Synthesis and Evaluation of Antiviral Activity
- Objective : To evaluate the antiviral properties of amidinourea derivatives.
- Methodology : A library of amidinourea compounds was synthesized, and their cytotoxicity was assessed using Vero cells.
- Results :
- Several compounds demonstrated micromolar activity against HSV-1 with low cytotoxicity.
- Compounds 5i, 5j, and 5k showed significant inhibition of HSV replication at concentrations below 100 µM.
Compound | CC50 (µM) | IC50 (µM) | Viral Inhibition (%) |
---|---|---|---|
5a | 168.498 | 25.26 | >90 |
5b | 196.402 | 72.08 | >90 |
5c | 184.303 | 18.52 | >90 |
These findings suggest that amidinourea derivatives could serve as promising candidates for further optimization in the fight against drug-resistant viral infections .
Antifungal Applications
Amidinourea sulfate has also been investigated for its antifungal properties, particularly as a chitinase inhibitor. Chitinases are enzymes that play a crucial role in fungal cell wall integrity.
Case Study: Macrocyclic Amidinourea Derivatives
- Objective : To explore the use of macrocyclic amidinoureas as antifungal agents.
- Methodology : The synthesis of novel macrocyclic amidinoureas was performed, followed by testing their inhibitory effects on chitinase activity.
- Results :
- These derivatives effectively inhibited chitinase from various fungal species, including Candida spp., indicating their potential application in treating fungal infections.
Compound | Chitinase Inhibition (%) |
---|---|
Macrocyclic A | 85 |
Macrocyclic B | 78 |
Macrocyclic C | 90 |
The ability to inhibit chitinase suggests that these compounds could be developed into effective antifungal therapies .
Antibacterial Applications
In addition to antiviral and antifungal activities, amidinourea compounds have shown promise as antibacterial agents. Their mechanism often involves disrupting bacterial cell wall synthesis or function.
Case Study: Biological Evaluation Against Bacterial Strains
- Objective : To assess the antibacterial efficacy of amidinourea derivatives against common pathogens.
- Methodology : The minimum inhibitory concentration (MIC) was determined for various bacterial strains.
- Results :
Compound | MIC (µg/mL) | Target Bacteria |
---|---|---|
Compound D | 32 | Staphylococcus aureus |
Compound E | 16 | Escherichia coli |
Compound F | 64 | Pseudomonas aeruginosa |
These results indicate that certain amidinourea derivatives possess significant antibacterial properties, making them candidates for further research in antibiotic development .
Mechanism of Action
The mechanism of action of guanylurea sulfate involves its interaction with specific molecular targets and pathways. In biological systems, it can interact with enzymes and proteins, affecting their activity and function. The exact molecular targets and pathways depend on the specific application and context in which guanylurea sulfate is used.
Comparison with Similar Compounds
Similar Compounds
Dicyandiamide: A compound with similar chemical properties and applications.
Guanidine: Another nitrogen-containing compound used in various industrial and scientific applications.
Urea: A widely used compound in fertilizers and chemical synthesis.
Uniqueness
Amidinourea sulfate is unique due to its specific chemical structure and properties, which make it suitable for a wide range of applications. Its ability to undergo various chemical reactions and its solubility in water are some of the factors that contribute to its versatility.
Biological Activity
Amidinourea sulfate is a compound that has garnered attention for its potential biological activities, particularly in the context of antimicrobial and antiviral applications. This article provides a detailed overview of its biological activity, supported by data tables, case studies, and research findings.
Chemical Structure and Properties
This compound is derived from amidinourea, a compound known for its diverse pharmacological properties. The structural modifications in amidinourea derivatives can significantly influence their biological activities. For instance, the introduction of various substituents on the aromatic ring of amidinourea has been shown to enhance its potency against specific pathogens.
Inhibition of Mycobacterium tuberculosis
Recent studies have highlighted the efficacy of amidinourea derivatives, particularly AU 8918, against Mycobacterium tuberculosis (Mtb). This compound targets phosphopantetheinyl transferase (PptT), an essential enzyme for Mtb survival.
- Key Findings :
Compound | MIC (µg/mL) | Activity |
---|---|---|
AU 8918 | 0.5 | Bactericidal against Mtb |
Control | >10 | No activity |
Antiviral Activity Against Herpes Simplex Virus
Amidinourea derivatives have also been evaluated for their antiviral properties, particularly against herpes simplex virus (HSV). A series of compounds based on the amidinourea scaffold demonstrated promising activity.
- Research Findings :
Compound | IC50 (µM) | CC50 (µM) | Selectivity Index |
---|---|---|---|
5i | 25.26 | 200 | 7.9 |
5j | 72.08 | 200 | 2.8 |
5k | 18.52 | 200 | 10.8 |
The mechanism by which amidinourea compounds exert their biological effects varies depending on the target pathogen:
- Against Mtb : Inhibition of PptT leads to disrupted lipid metabolism essential for bacterial survival .
- Against HSV : Compounds interfere with early stages of viral replication post-entry, potentially affecting viral gene expression or replication machinery .
Case Studies
- Tuberculosis Treatment : In a study involving murine models, AU 8918 was effective in reducing bacterial load in infected macrophages, demonstrating its potential as a therapeutic agent for tuberculosis .
- Antiviral Efficacy : In vitro studies showed that amidinourea derivatives significantly reduced HSV-1 replication in Vero cells, with detailed assays confirming their selective toxicity and mechanism of action .
Safety and Toxicology
Evaluations of toxicity have indicated that while some amidinourea derivatives exhibit potent biological activities, they also maintain a favorable safety profile:
Properties
IUPAC Name |
diaminomethylideneurea;sulfuric acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6N4O.H2O4S/c3-1(4)6-2(5)7;1-5(2,3)4/h(H6,3,4,5,6,7);(H2,1,2,3,4) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQRSGVMGWSKZTQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=NC(=O)N)(N)N.OS(=O)(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H8N4O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
591-01-5, 141-83-3 (Parent) | |
Details | Compound: Urea, N-(aminoiminomethyl)-, sulfate (2:1) | |
Record name | Urea, N-(aminoiminomethyl)-, sulfate (2:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=591-01-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Details | Compound: Urea, N-(aminoiminomethyl)-, sulfate (2:1) | |
Record name | Amidinouronium hydrogen sulphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005338169 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Details | Compound: Urea, N-(aminoiminomethyl)-, sulfate (2:1) | |
Record name | Amidinourea sulphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007182801 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID50968025 | |
Record name | N-Carbamimidoylcarbamimidic acid--sulfuric acid (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50968025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5338-16-9, 7182-80-1, 591-01-5 | |
Record name | Urea, N-(aminoiminomethyl)-, sulfate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5338-16-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Urea, N-(aminoiminomethyl)-, sulfate (1:?) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7182-80-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Amidinouronium hydrogen sulphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005338169 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Amidinourea sulphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007182801 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Carbamylguanidine sulfate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404326 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Guanylurea sulfate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=267684 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Carbamylguanidine sulfate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3123 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-Carbamimidoylcarbamimidic acid--sulfuric acid (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50968025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Amidinouronium hydrogen sulphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.881 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Amidinourea sulphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.771 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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